Bromo-dragonfly, (+/-)-

Description

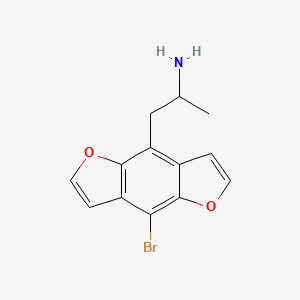

Structure

2D Structure

3D Structure

Properties

CAS No. |

219986-94-4 |

|---|---|

Molecular Formula |

C13H12BrNO2 |

Molecular Weight |

294.14 g/mol |

IUPAC Name |

1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine |

InChI |

InChI=1S/C13H12BrNO2/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10/h2-5,7H,6,15H2,1H3 |

InChI Key |

GIKPTWKWYXCBEC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Investigations of Bromo Dragonfly, +/

Racemic Synthetic Pathways

The first reported synthesis of Bromo-dragonfly in 1998 produced a racemic mixture of its (R) and (S) enantiomers. wikipedia.orgbionity.com This multi-step process begins with a common chemical precursor and builds the core structure through a series of carefully controlled reactions.

Hydroquinone-Initiated Synthetic Routes

The foundational step in the racemic synthesis of Bromo-dragonfly involves the use of hydroquinone (B1673460) as the starting material. wikipedia.orgwikiwand.com The process commences with the dialkylation of hydroquinone. This is achieved by reacting it with 1-bromo-2-chloroethane, which adds two ether linkages to the hydroquinone ring. youtube.com Following this alkylation, the resulting intermediate undergoes bromination, introducing bromine atoms onto the aromatic ring, a critical step for the subsequent cyclization. youtube.com

Formation of the Tetrahydrobenzodifuran Ring System

A key architectural feature of Bromo-dragonfly is its rigid tetrahydrobenzodifuran core. This bicyclic system is constructed following the initial bromination of the hydroquinone derivative. nih.gov The brominated intermediate is treated with n-butyllithium, which facilitates a lithium-halogen exchange. wikiwand.comyoutube.com This organometallic intermediate then undergoes an intramolecular cyclization, where the tethered side chains react to form the two five-membered rings, thus creating the characteristic 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b′]difuran structure. youtube.commaps.org

Nitropropene Intermediate Formation and Reduction

With the core ring system in place, the next stage involves the introduction of the aminopropane side chain. This is accomplished through a formylation reaction, which adds an aldehyde group to the tetrahydrobenzodifuran ring. youtube.com The resulting aldehyde is then condensed with nitroethane in the presence of an ammonium (B1175870) acetate (B1210297) catalyst. wikipedia.orgwikiwand.com This Henry reaction, a classic method for carbon-carbon bond formation, yields a nitropropene derivative. youtube.comwikipedia.org The nitro group of this intermediate is subsequently reduced to a primary amine using a powerful reducing agent, lithium aluminium hydride, to produce the aminopropane side chain characteristic of the final compound. wikipedia.orgyoutube.com

Protecting Group Strategies and Final Product Generation

Before the final steps of the synthesis can be carried out, the newly formed amine group must be protected to prevent it from undergoing unwanted side reactions. wikipedia.org Trifluoroacetic anhydride (B1165640) is employed for this purpose, converting the amine into a stable trifluoroacetyl amide. youtube.com With the amine group protected, two crucial transformations are performed. First, a para-bromination is carried out using elemental bromine, which adds a bromine atom to the aromatic ring at the desired position. wikipedia.org Second, the tetrahydrobenzodifuran ring system is oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). youtube.comcerilliant.com This oxidation step introduces double bonds into the furan (B31954) rings, creating the fully aromatic benzodifuran core of Bromo-dragonfly. youtube.com The final step is the removal of the trifluoroacetyl protecting group, typically achieved through alkaline hydrolysis, to yield the target Bromo-dragonfly as a racemic mixture. youtube.com

Table 1: Key Reagents in Racemic Bromo-dragonfly Synthesis

| Step | Reagent | Purpose |

|---|---|---|

| Dialkylation | 1-bromo-2-chloroethane | Adds ether linkages to hydroquinone |

| Cyclization | n-butyllithium | Facilitates formation of the tetrahydrobenzodifuran ring |

| Condensation | Nitroethane, Ammonium acetate | Forms the nitropropene intermediate |

| Reduction | Lithium aluminium hydride | Reduces the nitro group to an amine |

| Protection | Trifluoroacetic anhydride | Protects the amine group |

| Oxidation | DDQ | Aromatizes the tetrahydrobenzodifuran core |

Enantiospecific Synthetic Approaches for Bromo-dragonfly, (+/-)-

Following the initial racemic synthesis, an enantiospecific approach was developed in 2001 to allow for the separate synthesis and study of the individual (R) and (S) enantiomers of Bromo-dragonfly. wikipedia.org Research determined that the (R)-(-) enantiomer possesses a greater binding affinity at key serotonin (B10506) receptors. wikipedia.orgwikiwand.com

D-Alanine Derived Precursors in Enantiospecific Synthesis

The enantiospecific synthesis leverages a chiral starting material to impart the desired stereochemistry to the final product. youtube.com A derivative of the naturally occurring amino acid D-alanine serves as this chiral precursor. wikipedia.orgcerilliant.com The synthesis begins by reacting the D-alanine derivative with the pre-formed 2,3,6,7-tetrahydrobenzodifuran core in a Friedel–Crafts acylation. wikipedia.orgwikiwand.com This reaction attaches the chiral side chain to the ring system, creating an intermediate that contains a β-keto moiety. wikipedia.org This ketone is then removed by treatment with triethylsilane in trifluoroacetic acid. wikipedia.orgwikiwand.com The subsequent steps mirror the latter stages of the racemic synthesis: para-bromination, oxidation of the ring system with DDQ, and finally, deprotection of the amine to yield the enantiomerically pure (R)-(-)-Bromo-Dragonfly. wikipedia.orgwikiwand.com

Table 2: Comparison of Synthetic Approaches

| Feature | Racemic Synthesis | Enantiospecific Synthesis |

|---|---|---|

| Starting Material | Hydroquinone | D-alanine derivative and 2,3,6,7-tetrahydrobenzodifuran |

| Stereochemistry | Produces a mixture of (R) and (S) enantiomers | Produces a single enantiomer, typically (R)-(-) |

| Key Chiral Source | None | D-alanine |

| Initial C-C Bond Formation for side chain | Condensation with nitroethane | Friedel-Crafts acylation |

Stereocontrolled Formation of Chiral Intermediates

The synthesis of specific enantiomers of Bromo-dragonfly, (+/-)- relies on the strategic introduction of chirality early in the synthetic sequence. A key methodology for achieving this stereocontrol is the use of chiral starting materials derived from amino acids. An enantiospecific synthesis for the more potent (R)-enantiomer of Bromo-dragonfly was developed, which utilizes a derivative of D-alanine.

This process involves reacting the D-alanine derivative with 2,3,6,7-tetrahydrobenzodifuran. This reaction, a Friedel–Crafts acylation, establishes the chiral center and yields a key intermediate that contains a β-keto moiety. The subsequent removal of this keto group leads to the formation of the desired chiral amine structure.

A similar strategy has been employed in the synthesis of isotopically labeled Bromo-dragonfly for use as an analytical standard. In this case, the synthesis commenced with DL-alanine-3,3,3-D3, a deuterated version of the amino acid, to introduce the isotopic label that would be carried through to the final molecule. This approach underscores the utility of amino acid precursors in creating the specific stereochemical and isotopic features required in the target compound.

Optimization of Stereoselective Yields

Optimizing stereoselective yields in the synthesis of Bromo-dragonfly, (+/-)- is crucial for isolating the desired enantiomer, particularly the more biologically active (R)-(-)-Bromo-DragonFLY. The primary strategy for ensuring high enantiomeric purity is the use of an enantiospecific synthetic route from the outset, rather than resolving a racemic mixture.

The selection of a chiral precursor, such as a D-alanine derivative, is a foundational step in this optimization. By starting with a molecule that already possesses the desired stereochemistry, the synthesis is directed towards the formation of the corresponding enantiomer of the final product.

A critical step where yield and purity are carefully monitored is the reduction of the β-keto intermediate. In the synthesis of a deuterated analog, the reduction of an intermediate with triethylsilane-D and trifluoroacetic acid-D was identified as a critical step. During this phase, the isotopic purity and distribution were carefully monitored to ensure the successful and efficient incorporation of deuterium (B1214612) at the benzylic position, which was found to be greater than 95%. This careful control and analysis at key transformation steps are essential for maximizing the yield of the stereochemically and isotopically pure target compound.

Analysis of Synthetic By-products and Intermediates in Bromo-dragonfly, (+/-)- Synthesis

The multi-step synthesis of Bromo-dragonfly, (+/-)- involves several complex intermediates and can generate a range of by-products, particularly if reaction conditions are altered or suboptimal. The synthesis of the core 2,3,6,7-tetrahydrobenzo[1,2-b;4,5-b]difuran ring system (Intermediate C) has been identified as a particularly challenging step. Attempts to form this crucial intermediate from 1,4-bis(2-hydroxyethoxy)benzene (B89644) have proven inefficient, with some methods failing to yield any of the desired product while another generated numerous by-products that were difficult to separate.

Analysis of the reaction to brominate a precursor (Intermediate A) using bromine and a zinc chloride catalyst in acetic acid revealed the formation of an off-white solid (Intermediate B) and a yellow ethanolic solution containing the majority of the by-products. Mass spectrometry analysis of one intermediate showed a significant peak at m/z 329, corresponding to the loss of a CH2CH2Cl chain (mass of 63), and another abundant peak at m/z 268, identified as a dibrominated benzene (B151609) ring with two alcohol groups.

In the synthesis of deuterated Bromo-dragonfly, an unexpected side-reaction was observed. During a critical reduction step intended to incorporate deuterium at the benzylic position, an almost complete deuterium exchange also occurred on the phenyl ring. While this was not ultimately problematic as the next step involved bromination at that same position, it highlights the formation of unintended, transient intermediates that must be accounted for in the synthetic design.

Exploration of Ketone Intermediates in Bromo-dragonfly, (+/-)- and Homologue Synthesis

While initial syntheses of Bromo-dragonfly, (+/-)- proceeded through non-ketone routes, subsequent research has explored the use of ketone intermediates as potential precursors. This approach is analogous to the well-known use of benzyl (B1604629) methyl ketone (BMK) in the synthesis of amphetamine. The exploration of ketone precursors is relevant for understanding potential alternative or clandestine synthetic routes.

Research has described the multifaceted synthesis of novel ketone precursors structurally related to Bromo-dragonfly. These include benzodifuranyl propanone, its tetrahydrobenzodifuranyl homologue, and their corresponding brominated analogues. The characterization of these novel ketone intermediates was performed using a comprehensive suite of analytical techniques, including FTIR, ¹H-NMR, ¹³C-NMR, HPLC, GC, and MS.

The enantiospecific synthesis of (R)-(-)-Bromo-DragonFLY also proceeds through a key intermediate containing a β-keto moiety. This intermediate is formed via a Friedel–Crafts acylation and the ketone is subsequently removed through a reduction step using triethylsilane in trifluoroacetic acid to yield the final amine structure. This demonstrates that ketone intermediates are integral to established, stereocontrolled synthetic pathways.

The following table summarizes the key ketone precursors that have been synthesized and characterized in the context of Bromo-dragonfly and its homologues.

| Ketone Precursor | Molecular Formula | Parent Structure |

| Benzodifuranyl propanone | C₁₁H₈O₃ | Benzodifuran |

| Tetrahydrobenzodifuranyl propanone | C₁₁H₁₂O₃ | Tetrahydrobenzodifuran |

| Brominated benzodifuranyl propanone | C₁₁H₇BrO₃ | Bromo-benzodifuran |

| Brominated tetrahydrobenzodifuranyl propanone | C₁₁H₁₁BrO₃ | Bromo-tetrahydrobenzodifuran |

Molecular Pharmacology and Mechanism of Action of Bromo Dragonfly, +/

Receptor Binding Kinetics and Affinity Profiling

Bromo-dragonfly's mechanism of action is centered on its function as a potent full agonist at multiple serotonin (B10506) 5-HT2 receptor subtypes. wikipedia.org Its rigid structure, which incorporates the methoxy (B1213986) groups of analogous compounds like DOB into furan (B31954) rings, contributes to its high affinity and potency. psychonautwiki.orgnih.gov

The primary pharmacological target responsible for the psychedelic effects of Bromo-dragonfly is the serotonin 5-HT2A receptor. psychonautwiki.orgbionity.com The compound demonstrates exceptionally high affinity for this receptor, acting as a potent full agonist. wikipedia.org Research has established its affinity to be in the sub-nanomolar range, identifying it as one of the most potent 5-HT2A receptor agonists known. nih.govnih.gov In vitro studies have shown that Bromo-dragonfly has a potency at the 5-HT2A receptor that is approximately 400 times greater than that of Lysergic acid diethylamide (LSD). nih.gov This potent activity is a defining characteristic of its molecular pharmacology. semanticscholar.org

In addition to its potent effects at the 5-HT2A receptor, Bromo-dragonfly also exhibits very high binding affinity for the 5-HT2C serotonin receptor. psychonautwiki.orgbionity.com It functions as a powerful agonist at this site. wikipedia.org In fact, studies indicate that it is approximately twice as potent an agonist for 5-HT2C receptors as it is for 5-HT2A receptors, highlighting its significant activity at this subtype. psychonautwiki.org

Bromo-dragonfly's interaction with the 5-HT2B receptor is characterized by a moderate affinity. wikipedia.org While it still binds to this receptor subtype, its affinity is notably lower than for the 5-HT2A and 5-HT2C receptors. psychonautwiki.org This classifies it as a non-subtype selective 5-HT2 agonist, with less than fivefold selectivity for 5-HT2A over 5-HT2B. psychonautwiki.org

The pharmacological profile of Bromo-dragonfly extends beyond the 5-HT2 receptor family. In a broad in vitro screening of 60 new psychoactive substances against the μ-opioid, CB1, 5-HT1A, and 5-HT2A receptors, Bromo-dragonfly was the only compound tested that activated all four receptor types. nih.gov This finding confirms its activity at the 5-HT1A receptor, although detailed binding affinity and potency data for this specific interaction are less extensively characterized compared to its effects on the 5-HT2 subtypes. nih.govsemanticscholar.org

The affinity of Bromo-dragonfly for serotonin receptors has been quantified through the determination of its equilibrium dissociation constants (K_i). The K_i value represents the concentration of the compound required to occupy 50% of the receptors in the absence of a competing ligand. A lower K_i value indicates a higher binding affinity. For Bromo-dragonfly, these values confirm its potent and varied interactions with the 5-HT2 receptor subtypes. wikipedia.orgnih.gov

Table 1: Equilibrium Dissociation Constants (K_i) of Bromo-dragonfly at Serotonin 5-HT2 Receptors

| Receptor Subtype | K_i Value (nM) | Affinity Level |

|---|---|---|

| 5-HT2A | 0.04 | Very High |

| 5-HT2C | 0.02 | Very High |

| 5-HT2B | 0.19 | Moderate |

Bromo-dragonfly possesses a stereocenter, meaning it exists as two different stereoisomers, or enantiomers: (R)-Bromo-dragonfly and (S)-Bromo-dragonfly. bionity.com Pharmacological research has demonstrated a clear distinction in the activity between these two forms. The (R)-enantiomer is the more pharmacologically active and potent isomer. bionity.comvumc.org This difference in potency is attributed to its higher binding affinity for key serotonin receptors. semanticscholar.org Specifically, further research has determined that (R)-(-)-Bromo-dragonfly possesses a greater binding affinity at the 5-HT2A and 5-HT2C receptors compared to the (S)-enantiomer. wikipedia.orgscribd.com

Ligand-Receptor Agonism and Functional Selectivity

Bromo-dragonfly, (+/-)- (Bromo-benzodifuranyl-isopropylamine) is a potent psychedelic substance recognized for its powerful interaction with the serotonin receptor system. bionity.comum.edu.mt Its pharmacological activity is primarily mediated through its function as a potent full agonist at the 5-HT2A serotonin receptor. bionity.comwikipedia.org This interaction is the principal mechanism behind its hallucinogenic effects. bionity.compsychonautwiki.org

The compound also demonstrates high binding affinity for the 5-HT2B and 5-HT2C serotonin receptors. wikipedia.orgpsychonautwiki.org In fact, it is considered a non-subtype selective 5-HT2 agonist, with some evidence suggesting it is twice as potent an agonist for 5-HT2C receptors as it is for 5-HT2A. psychonautwiki.org The R-(-)-bromo-DragonFLY stereoisomer is known to be the more active of the two. bionity.com Research has determined that the (R)-(-) enantiomer possesses a greater binding affinity at both the 5-HT2A and 5-HT2C receptors compared to the (S)-(-) enantiomer. wikipedia.org

The binding affinity of Bromo-dragonfly for various serotonin receptor subtypes has been quantified, highlighting its high potency.

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT2A | 0.04 |

| 5-HT2C | 0.02 |

| 5-HT2B | 0.19 |

Data sourced from Wikipedia. wikipedia.org

G Protein-Coupled Receptor (GPCR) Activation through Gαq/G11 Pathways

The 5-HT2A receptor is a member of the G protein-coupled receptor (GPCR) superfamily. Specifically, it couples to Gαq/G11 proteins. nih.gov Therefore, when an agonist like Bromo-dragonfly binds to and activates the 5-HT2A receptor, it initiates a conformational change in the receptor that in turn activates the associated Gαq/G11 protein. This activation is a critical first step in the intracellular signaling cascade responsible for the receptor's physiological effects. The activation of Gαq-coupled receptors triggers a well-defined signaling pathway that leads to the modulation of various cellular functions. nih.gov

Downstream Signaling Cascade Activation: Phospholipase C (PLC), Inositol Triphosphate (IP3), Diacylglycerol (DAG), and Protein Kinase C (PKC)

Following the activation of the Gαq/G11 protein by the Bromo-dragonfly-bound 5-HT2A receptor, the α-subunit of the G protein activates the enzyme Phospholipase C (PLC). nih.govcellsignal.com PLC plays a crucial role in transmembrane signaling by hydrolyzing the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). cellsignal.com

This enzymatic cleavage generates two important second messengers:

Inositol 1,4,5-triphosphate (IP3) : A water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.govcellsignal.comreactome.org

Diacylglycerol (DAG) : A lipid molecule that remains embedded in the cell membrane. nih.gov

The increase in intracellular calcium and the presence of DAG synergistically activate Protein Kinase C (PKC). nih.gov PKC is a family of enzymes that phosphorylates a wide range of downstream protein targets, leading to a cascade of cellular responses. nih.gov This entire Gαq/PLC/IP3/DAG pathway is a canonical signaling route for 5-HT2A receptor activation.

Activation of Arachidonic Acid Release Pathways via Phospholipase A (PLA)

The signaling cascade initiated by Bromo-dragonfly can extend to lipid signaling pathways. Diacylglycerol (DAG), one of the second messengers produced by PLC, can be further metabolized. nih.gov Specifically, DAG can be cleaved to produce arachidonic acid. nih.gov The release of arachidonic acid can also be mediated by Phospholipase A2 (PLA2), an enzyme that can be activated following GPCR stimulation. nih.govnih.gov The activation of PLA2 leads to the liberation of arachidonic acid from membrane phospholipids, which can then be metabolized into a variety of bioactive lipids known as eicosanoids. nih.gov

Beta-Arrestin 2 (βarr2) Recruitment Dynamics

In addition to G protein-dependent signaling, GPCRs like the 5-HT2A receptor can also signal through pathways mediated by β-arrestins (βarr). frontiersin.orgdiscoverx.com Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domain of the receptor. universiteitleiden.nl

There are two primary isoforms, β-arrestin 1 and β-arrestin 2, which interact with the majority of targeted 7-transmembrane receptors. discoverx.com The recruitment of β-arrestin 2 (βarr2) serves two main functions: it promotes receptor desensitization and internalization, effectively dampening the G protein signal, and it can also initiate a separate wave of G protein-independent signaling. universiteitleiden.nl The process involves the β-arrestin-receptor complex engaging with other signaling proteins to activate distinct cellular pathways. universiteitleiden.nl Assays that measure the recruitment of βarr2 to the receptor are commonly used to profile the pharmacological activity of ligands. eurofinsdiscovery.com

Investigation of Biased Agonism at 5-HT2A Receptors

The concept of biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. nih.govacs.org For the 5-HT2A receptor, this typically refers to a bias towards either the Gαq-mediated pathway or the β-arrestin 2-mediated pathway. researchgate.net Different agonists can stabilize distinct receptor conformations, leading to differential engagement with intracellular signaling partners. researchgate.net

The investigation of biased agonism is critical for understanding the molecular mechanisms that differentiate the effects of various 5-HT2A agonists. nih.govacs.org For instance, some compounds might be potent activators of the Gαq pathway while only weakly recruiting β-arrestin 2, or vice versa. This differential signaling is a key area of research, as the balance between G protein and β-arrestin pathways is thought to contribute to the unique pharmacological profiles of different serotonergic compounds. frontiersin.orgresearchgate.net Studies often compare the efficacy of a compound in inducing βarr2 recruitment versus its efficacy in activating Gαq to quantify this bias. nih.gov

Monoamine Oxidase A (MAO-A) Inhibition Mechanisms

Bromo-dragonfly, (+/-)- has been identified as a potent inhibitor of Monoamine Oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters. nih.gov Research indicates that this inhibition is a significant aspect of its pharmacological profile. nih.gov

Detailed Research Findings:

Inhibition studies have demonstrated that Bromo-dragonfly acts as a competitive inhibitor of MAO-A. nih.gov This mechanism involves the molecule binding to the active site of the enzyme, thereby preventing the substrate from binding and being metabolized. A key study determined the inhibition constant (Ki) of Bromo-dragonfly for MAO-A to be 0.352 μM. nih.gov The half-maximal inhibitory concentration (IC50) value also suggested that the inhibition of MAO-A by Bromo-dragonfly may be clinically relevant. nih.gov

The following table summarizes the key findings from research on the inhibition of MAO-A by Bromo-dragonfly:

| Parameter | Value/Finding | Reference |

|---|---|---|

| Inhibition Type | Competitive | nih.gov |

| Inhibition Constant (Ki) | 0.352 μM | nih.gov |

| Metabolism by MAO-A | Not metabolized in tested in vitro systems | nih.gov |

| Clinical Relevance | IC50 value indicates potential clinical relevance | nih.gov |

Metabolic Pathways and Biotransformation of Bromo Dragonfly, +/

Resistance to Hepatic Metabolism in In Vitro Systems

Research utilizing human liver microsomes (HLM) and human liver cytosol (HLC) has demonstrated that Bromo-dragonfly exhibits remarkable resistance to hepatic metabolism. researchgate.netnih.gov In vitro assays, which simulate the metabolic environment of the liver, have shown that Bromo-dragonfly remains largely unchanged when exposed to these systems. researchgate.netnih.gov This contrasts sharply with many other xenobiotics, which are typically subject to extensive Phase I and Phase II metabolic transformations in the liver.

The structural characteristics of Bromo-dragonfly, specifically its benzodifuran core and the presence of a bromine atom, are thought to contribute to this metabolic stability by hindering enzymatic action. Studies have confirmed that no significant metabolism of Bromo-dragonfly is detected in pooled human liver microsomes or cytosol. researchgate.netnih.gov This inherent resistance to breakdown by hepatic enzymes is a key factor in its pharmacokinetic profile.

Role of Cytochrome P450 Enzymes in Bromo-dragonfly, (+/-)- Degradation

The Cytochrome P450 (CYP450) superfamily of enzymes is a primary driver of Phase I metabolism for a vast array of compounds. However, in the case of Bromo-dragonfly, these enzymes appear to play a minimal role in its degradation. In vitro studies have consistently shown that Bromo-dragonfly is not metabolized by the major human CYP450 enzymes. researchgate.netnih.gov

While in silico predictions suggest potential involvement of multiple CYP450 isoenzymes in its metabolism, experimental data from human liver microsome studies have not substantiated this. nih.govresearchgate.net This lack of CYP450-mediated degradation is a significant finding, as it distinguishes Bromo-dragonfly from many other phenethylamines and contributes to its long half-life. It is important to note that while direct metabolism by CYP450 enzymes is not observed, Bromo-dragonfly has been shown to be a competitive inhibitor of monoamine oxidase A (MAO-A), an enzyme also involved in the metabolism of neurotransmitters. researchgate.netnih.gov

Identification and Characterization of Glucuronide Conjugates

Despite its resistance to Phase I metabolism, Bromo-dragonfly does undergo Phase II conjugation, specifically glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), is the primary detoxification route for the compound. In silico models predict that the aliphatic amine group of the Bromo-dragonfly structure is a likely site for conjugation with glucuronic acid. researchgate.net

The formation of glucuronide conjugates of Bromo-dragonfly has been confirmed through the analysis of biological samples, where these metabolites have been detected in both blood and urine. While the parent compound is resistant to breakdown, the formation of these more water-soluble glucuronide conjugates facilitates its eventual excretion from the body. nih.govresearchgate.net The efficiency of this glucuronidation process can be influenced by genetic polymorphisms in UGT enzymes, which may lead to variability in systemic exposure to the compound.

Comparative Metabolism with Structural Analogues (e.g., 2C-B-fly)

The metabolic profile of Bromo-dragonfly is particularly illuminated when compared to its close structural analogue, 2C-B-fly. Unlike Bromo-dragonfly, 2C-B-fly undergoes significant metabolic transformation in vitro. researchgate.netnih.gov

Studies using human liver microsomes have shown that 2C-B-fly is metabolized by CYP2D6, a key enzyme in the CYP450 family. researchgate.netnih.gov The main biotransformations observed for 2C-B-fly are monohydroxylation and N-acetylation. researchgate.netnih.gov Furthermore, 2C-B-fly is also a substrate for MAO-A, which metabolizes it to an aldehyde metabolite. researchgate.netnih.gov

This stark contrast in metabolic fate—the extensive metabolism of 2C-B-fly versus the resistance of Bromo-dragonfly—is attributed to structural differences, primarily the bromine substitution on the Bromo-dragonfly molecule, which appears to confer enhanced metabolic resistance.

| Feature | Bromo-dragonfly, (+/-)- | 2C-B-fly |

| Hepatic Metabolism (in vitro) | Resistant; not significantly metabolized. researchgate.netnih.gov | Undergoes substantial metabolic transformation. researchgate.netnih.gov |

| CYP450 Metabolism | Not metabolized by CYP enzymes in tested systems. researchgate.netnih.gov | Metabolized by CYP2D6. researchgate.netnih.gov |

| Primary Metabolic Pathways | Glucuronidation. | Monohydroxylation, N-acetylation, MAO-A metabolism. researchgate.netnih.gov |

| Key Structural Influence on Metabolism | Benzodifuran core and para-bromine substitution hinder enzymatic oxidation. | Lacks the bromine substitution, allowing for more extensive metabolism. |

Structure Activity Relationship Sar Studies of Bromo Dragonfly, +/ and Its Analogues

Influence of the Benzodifuran Core on Potency and Receptor Interaction

The defining structural feature of Bromo-dragonfly is its rigid benzodifuran core, which significantly influences its pharmacological profile. This tricyclic system is formed by the fusion of two furan (B31954) rings to a central benzene (B151609) ring, a conformation that mimics the spatial arrangement of the methoxy (B1213986) groups in highly potent phenethylamine (B48288) hallucinogens. researchgate.netontosight.aipsu.edu The name "Dragonfly" itself is derived from the visual resemblance of this molecular skeleton to a dragonfly, with the furan rings representing the wings. psu.eduomicsonline.orgpaihdelinkki.fi

The incorporation of the methoxy groups into this rigid structure, particularly the fully aromatized benzodifuran system, dramatically increases the compound's affinity and potency at serotonin (B10506) 5-HT2A receptors. researchgate.netnih.gov This structural modification is a key factor contributing to Bromo-dragonfly's status as one of the most potent 5-HT2A receptor agonists. nih.gov Studies comparing Bromo-dragonfly to its non-rigid counterparts demonstrate that this rigidification enhances receptor binding stability. The benzodifuran core's structure allows for high-affinity binding, mimicking the effects of endogenous ligands like serotonin.

Research has shown that the aromatization of the dihydrofuran rings, as seen in the transition from "FLY" analogues to "DragonFLY" analogues, further boosts both affinity and potency. researchgate.net This suggests that the planar, aromatic nature of the benzodifuran nucleus is optimal for interaction with the receptor binding pocket. The high potency of Bromo-dragonfly is therefore intrinsically linked to this specific heterocyclic core. nih.gov

Comparative SAR with Phenethylamine and DOx Analogues

The structure-activity relationship (SAR) of Bromo-dragonfly becomes clearer when compared to classic phenethylamines and the DOx series of compounds (dimethoxy-amphetamine derivatives). Bromo-dragonfly itself is a derivative of the phenethylamine class. wikipedia.orgresearchgate.net

A key comparison is with DOB (2,5-dimethoxy-4-bromoamphetamine). Bromo-dragonfly can be conceptualized as a structurally rigidified version of DOB, where the two methoxy groups are incorporated into the benzodifuran core. ugent.be This rigidification leads to a significant increase in potency. For instance, in animal models measuring the head-twitch response (HTR), a behavior indicative of 5-HT2A receptor activation, the benzodifuran analog of DOB (DOB-DFLY or Bromo-dragonfly) was found to be significantly more potent than DOB itself. nih.gov This enhancement in potency is a direct consequence of the conformational constraint imposed by the furan rings. nih.govljmu.ac.ukresearchgate.netresearchgate.net

Similarly, when comparing the phenethylamine analogue 2C-B with its benzodifuran counterpart, 2C-B-DFLY, a notable increase in potency is also observed in HTR studies. nih.gov This consistent trend across both amphetamine and phenethylamine backbones underscores the importance of the rigid benzodifuran structure for potent 5-HT2A agonism.

While rigidification into dihydrofuran rings ("FLY" analogues like DOB-FLY) does not substantially alter potency compared to the parent compounds, the aromatization to the benzodifuran ("DragonFLY") system provides a marked increase in activity. nih.gov This highlights a critical SAR principle: the planarity and electronic configuration of the fully aromatic benzodifuran core are more favorable for receptor interaction than the more flexible dihydrofuran system.

| Compound | Class | Key Structural Difference from Bromo-dragonfly | Relative Potency |

| Bromo-dragonfly | Benzodifuran | - | High |

| DOB | Phenethylamine (DOx) | Flexible dimethoxy groups | Lower |

| 2C-B | Phenethylamine | Flexible dimethoxy groups, no α-methyl | Lower |

| DOB-FLY | Tetrahydrobenzodifuran | Dihydrofuran rings (less rigid) | Lower than Bromo-dragonfly, similar to DOB |

| 2C-B-FLY | Tetrahydrobenzodifuran | Dihydrofuran rings, no α-methyl | Lower than Bromo-dragonfly, similar to 2C-B |

Impact of Halogenation (Bromine) on Receptor Affinity and Activity

Studies on related phenylalkylamines have consistently shown that halogenation at the 4-position of the phenyl ring (equivalent to the 8-position in the benzodifuran system) significantly enhances hallucinogenic potency and affinity for 5-HT2A/2C receptors. nih.gov The bromine substitution on Bromo-dragonfly is thought to enhance receptor binding stability. This is supported by research indicating that the addition of a bromine atom in analogous series contributes significantly to the binding energy, more than what would be expected from simple hydrophobic interactions alone. researchgate.net This suggests a specific, favorable interaction of the bromine atom within the receptor binding site. researchgate.net

In silico studies further support the importance of the 4-bromo substituent for high-affinity binding. plos.org While the exact nature of this interaction is still under investigation, it is clear that the electronic and steric properties of the bromine atom at this specific position are key to optimizing the molecule's fit and activation of the 5-HT2A receptor. The substitution of bromine for other halogens, such as iodine in DOI, also results in high-potency compounds, indicating a general principle of halogen-mediated potency enhancement in this chemical class.

Stereochemical Contributions to Biological Activity: (R)- vs. (S)- Enantiomer Activity

Bromo-dragonfly is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-(-)-Bromo-dragonfly and (S)-(+)-Bromo-dragonfly. wikipedia.orgucsb.edu Research has definitively shown that the biological activity of these enantiomers is not equal, with the (R)-enantiomer being the more pharmacologically active form. omicsonline.orgwikipedia.orgugent.be

The enantiospecific synthesis of Bromo-dragonfly, first reported in 2001, allowed for the separate evaluation of each enantiomer. wikipedia.org These studies revealed that (R)-(-)-Bromo-dragonfly possesses a greater binding affinity for both the 5-HT2A and 5-HT2C receptors compared to its (S)- counterpart. wikipedia.org Functional studies have corroborated these binding data, indicating that the (R)-enantiomers of related compounds generally display increased potency. researchgate.net

This stereoselectivity is a common feature among hallucinogenic phenylalkylamines and their rigid analogues. The chiral center, located at the alpha-carbon of the ethylamine (B1201723) side chain, dictates the three-dimensional orientation of the amine group relative to the aromatic core. The higher potency of the (R)-enantiomer suggests that its specific spatial arrangement allows for a more optimal interaction with the amino acid residues within the binding pocket of the 5-HT2A receptor, leading to more effective receptor activation. This highlights the critical importance of stereochemistry in the design and understanding of potent serotonergic agonists.

| Enantiomer | Receptor Affinity (5-HT2A & 5-HT2C) | Potency |

| (R)-(-)-Bromo-dragonfly | Higher | Higher |

| (S)-(+)-Bromo-dragonfly | Lower | Lower |

SAR of Rigidified Furan Rings in Phenylalkylamine Hallucinogens

The development of Bromo-dragonfly and its analogues is part of a broader investigation into the structure-activity relationships of conformationally restricted phenylalkylamines. researchgate.netplos.org The core idea is that by "locking" the flexible methoxy groups of compounds like DOB into rigid ring structures, one can probe the optimal conformation for receptor binding. researchgate.netnih.gov

The transition from flexible 2,5-dimethoxy substituents to fused dihydrofuran rings (as in "FLY" compounds) and then to fully aromatic furan rings (as in "DragonFLY" compounds) has provided significant insights. Generally, restricting the conformational flexibility of the 2,5-dimethoxy groups into fused dihydrofuran rings leads to an increase in potency relative to the parent compounds. researchgate.net However, the most dramatic increase in potency and affinity is observed with the fully aromatized benzodifuran nucleus found in Bromo-dragonfly. researchgate.netnih.gov

This suggests that the planar, electron-rich aromatic furan rings provide a more favorable interaction with the 5-HT2A receptor than the more puckered, saturated dihydrofuran rings. nih.gov The high potency of Bromo-dragonfly is therefore attributed to the combination of two key structural features: the presence of the rigid, aromatic benzodifuran nucleus and the α-methyl group on the side chain. nih.gov

Further studies exploring "hybrid" structures, containing one furan and one larger pyran ring, have shown that the size of the rigidifying ring also matters. Analogs with the smaller furan ring at the 2-position of the arene displayed greater functional potency than those with the larger pyran ring at that position, suggesting specific spatial constraints within the receptor's binding pocket. nih.gov

Analysis of Functional Group Orientations (e.g., 2-oxygen, amine) and their Receptor Interactions

The precise orientation of key functional groups, such as the oxygen atoms of the furan rings and the side-chain amine, is critical for high-affinity binding to serotonin receptors. Molecular modeling and ligand docking studies have been employed to understand these interactions at an atomic level. plos.org

In the context of the 5-HT2 receptor binding site, the protonated amine of the side chain is believed to form a crucial ionic bond with a conserved aspartate residue in transmembrane helix 3 (TMH3). The aromatic core of the molecule fits into a hydrophobic pocket formed by several aromatic amino acid residues in other transmembrane helices.

The orientation of the oxygen atoms, which correspond to the methoxy groups in flexible phenethylamines, is particularly important. Docking studies of Bromo-dragonfly show that the oxygen atoms are positioned to interact with specific residues within the binding site. plos.org For example, a serine residue in TMH5 is thought to interact with the 5-oxygen of phenethylamine ligands. The rigid benzodifuran structure of Bromo-dragonfly pre-organizes these oxygen atoms into a conformation that is highly favorable for these interactions, thus contributing to its high affinity and potency. researchgate.netplos.org The planarity of the benzodifuran system ensures an optimal orientation of the lone pair electrons on the oxygen atoms for interaction with the receptor. plos.org

Structure-Behavioral Activity Correlations in Preclinical Models

Preclinical behavioral assays in animal models are essential tools for correlating the structural features of compounds like Bromo-dragonfly with their in vivo effects. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is widely used to assess the potential hallucinogenic-like activity of new compounds. nih.govljmu.ac.uk

Studies using the HTR assay have confirmed the structure-activity relationships established through in vitro binding and functional assays. For example, Bromo-dragonfly (DOB-DFLY) is a very potent inducer of the HTR in mice, with a potency significantly greater than its non-rigid analogue, DOB. nih.gov In fact, Bromo-dragonfly is one of the most potent phenylalkylamine derivatives reported in such behavioral assays. researchgate.net Its potency in inducing the HTR is comparable to, and by some measures even surpasses, that of LSD. omicsonline.orgnih.gov

Another important preclinical model is the drug discrimination paradigm, where animals are trained to distinguish between the effects of a known hallucinogen (like LSD) and saline. Bromo-dragonfly fully substitutes for LSD in trained rats, indicating that it produces similar interoceptive cues. omicsonline.org Notably, it does so at a very low dose, confirming its high in vivo potency. omicsonline.orgnih.gov These behavioral data strongly correlate with its high affinity for the 5-HT2A receptor and provide a preclinical basis for its potent and long-lasting effects. The high potency observed in these models is linked to the combined structural features of the rigid benzodifuran core, the 8-bromo substituent, and the α-methyl group. nih.gov

| Compound | Behavioral Assay | Finding | Reference |

| Bromo-dragonfly | Head-Twitch Response (HTR) | Significantly more potent than DOB. nih.gov | nih.gov |

| Bromo-dragonfly | Drug Discrimination (LSD) | Fully substitutes for LSD at low doses. omicsonline.org | omicsonline.org |

| DOB-FLY | Head-Twitch Response (HTR) | Equipotent with DOB. nih.gov | nih.gov |

| 2C-B-DFLY | Head-Twitch Response (HTR) | More potent than 2C-B. nih.gov | nih.gov |

Advanced Analytical Methodologies for Bromo Dragonfly, +/

Chromatographic Techniques for Identification and Quantification

Chromatography, a cornerstone of analytical chemistry, is instrumental in separating Bromo-dragonfly from complex matrices for subsequent identification and quantification. longdom.org Techniques such as liquid chromatography and gas chromatography coupled with mass spectrometry, as well as high-performance thin-layer chromatography, have been successfully applied.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of Bromo-dragonfly, particularly in biological specimens. sciex.com This technique offers high sensitivity and specificity, making it ideal for detecting the very low concentrations typical in toxicological cases. sciex.com

Research has demonstrated the successful use of LC-MS/MS for the quantification of Bromo-dragonfly in various biological matrices. In one fatal overdose case, the compound was identified and subsequently quantified in femoral blood (0.0047 mg/kg), urine (0.033 mg/kg), and vitreous humour (0.0005 mg/kg) using this method. researchgate.net In another instance, serum analysis by LC-MS/MS confirmed the presence of Bromo-dragonfly at a concentration of 0.95 ng/mL, alongside other substances. researchgate.net The development of certified reference materials, including stable labeled internal standards, is essential for achieving accurate quantification by mass spectrometry in forensic and clinical toxicology testing. cerilliant.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Characterization and Identification

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the characterization and identification of Bromo-dragonfly and its related compounds. researchgate.netucc.ie GC-MS analysis has been successfully employed to identify Bromo-dragonfly in seized white powder samples. researchgate.net The technique is also integral in characterizing novel precursor ketones that could potentially be used in the clandestine synthesis of Bromo-dragonfly and its homologues. researchgate.netucc.ie

The National Institute of Standards and Technology (NIST) provides reference data on the gas chromatographic behavior of Bromo-dragonfly, which is crucial for its identification. nist.gov Retention indices (I) are a key parameter in GC for comparing the retention behavior of a compound across different systems. nist.gov

Table 1: GC-MS Retention Indices for Bromo-dragonfly

| Column Type | Active Phase | Retention Index (I) |

|---|---|---|

| Capillary | DB-1 MS | 2038 |

| Capillary | DB-5 MS | 2087 |

Data sourced from the NIST Chemistry WebBook. nist.gov

High-Performance Thin-Layer Chromatography (HPTLC) for Quantitative Analysis

A validated high-performance thin-layer chromatography (HPTLC) method has been established as a fast, reliable, and cost-effective alternative for the quantitative analysis of Bromo-dragonfly in illicit powders. akjournals.com This technique allows for the determination of the compound's content in seized materials with minimal sample manipulation. akjournals.com

The HPTLC analysis is performed on precoated silica (B1680970) gel plates, which are activated before use to remove moisture. akjournals.com The separation is achieved using a mobile phase consisting of methanol (B129727) and ammonia (B1221849) (100:1.5). akjournals.com Densitometric scanning at 281 nm is used for quantification. akjournals.com This method has been fully validated according to the International Conference on Harmonization (ICH) guidelines. akjournals.comakjournals.com

Method Validation Parameters in Analytical Research

Method validation is a critical process in analytical research to ensure that a specific method is suitable for its intended purpose. For Bromo-dragonfly analysis, key validation parameters include selectivity, linearity, and the limits of detection and quantification.

Selectivity and Linearity Assessment

The selectivity of an analytical method ensures that the signal measured is due to the analyte of interest and not to interfering substances. In the HPTLC method for Bromo-dragonfly, selectivity was confirmed by analyzing reference materials alongside other hallucinogenic drugs, 2-CB and 25-B-NBOMe. akjournals.com The compounds were well-separated with distinct Rf values (0.50 for Bromo-dragonfly, 0.29 for 2-CB, and 0.69 for 25-B-NBOMe), and a comparison of their ultraviolet spectra showed no interference. akjournals.com Furthermore, the peak purity of Bromo-dragonfly was confirmed by comparing spectra at the beginning, apex, and end of the chromatographic band, yielding high correlation values (r > 0.999). akjournals.com

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. For the HPTLC method, linearity was evaluated by constructing a calibration plot from five independent solutions of Bromo-dragonfly, ranging from 6.25 to 75.0 µg per band. akjournals.com The resulting data were fitted by the linear equation y = 1.212x + 3.081, with a high coefficient of determination (R²) of 0.99961, indicating excellent linearity over the tested range. akjournals.com

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The limit of quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. akjournals.com

For the validated HPTLC method, the LOD and LOQ were calculated based on the standard deviation of the intercept and the slope of the calibration curve. akjournals.com The results demonstrated the method's sensitivity for analyzing Bromo-dragonfly in seized samples. akjournals.com

Table 2: HPTLC Method Validation Parameters for Bromo-dragonfly

| Parameter | Result |

|---|---|

| Linearity Range | 6.25 - 75.0 µg/band |

| Coefficient of Determination (R²) | 0.99961 |

| Limit of Detection (LOD) | 2.10 µg/band |

| Limit of Quantification (LOQ) | 6.35 µg/band |

Data from a validated HPTLC method for the analysis of Bromo-dragonfly. akjournals.com

Intra- and Inter-day Precision and Accuracy

Precision and accuracy are fundamental parameters in the validation of any quantitative analytical method. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions, and is typically expressed as the percent relative standard deviation (%RSD). Accuracy is the closeness of the mean test results to the true value, expressed as a percentage of the nominal concentration.

Validation guidelines stipulate that these parameters should be assessed within a single day (intra-day) and across several days (inter-day) to account for short-term and long-term variability. science.gov This involves analyzing quality control (QC) samples at multiple concentration levels—typically low, medium, and high—in replicate.

While specific validation studies detailing precision and accuracy for Bromo-dragonfly are not extensively published, the standard methodology involves preparing QC samples in a relevant biological matrix (e.g., whole blood, plasma, or urine) and analyzing them in multiple replicates (commonly n=5 or 6) on the same day and on three or more consecutive days. The acceptance criteria generally require the %RSD to be within ±15% (or ±20% at the lower limit of quantification, LLOQ).

Table 1: Illustrative Intra-day Precision and Accuracy Data for Bromo-dragonfly Analysis This table is an illustrative example based on typical validation requirements, as specific published data for Bromo-dragonfly is limited.

| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| 0.5 (LLOQ) | 0.48 | 96.0 | 8.5 |

| 1.5 (Low QC) | 1.55 | 103.3 | 6.2 |

| 7.5 (Mid QC) | 7.35 | 98.0 | 4.1 |

| 15.0 (High QC) | 15.3 | 102.0 | 3.5 |

Table 2: Illustrative Inter-day Precision and Accuracy Data for Bromo-dragonfly Analysis This table is an illustrative example based on typical validation requirements, as specific published data for Bromo-dragonfly is limited.

| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| 0.5 (LLOQ) | 0.51 | 102.0 | 11.2 |

| 1.5 (Low QC) | 1.49 | 99.3 | 8.7 |

| 7.5 (Mid QC) | 7.61 | 101.5 | 5.8 |

| 15.0 (High QC) | 14.8 | 98.7 | 4.9 |

Recovery Studies

Recovery studies are essential to evaluate the efficiency of the extraction process used to isolate an analyte from its complex biological matrix. nih.gov The extraction recovery of an analytical method is the response of an analyte extracted from a sample compared to the response of a standard solution containing the same concentration. nih.gov Incomplete recovery can lead to an underestimation of the analyte's true concentration.

For Bromo-dragonfly, which is typically analyzed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step is common. To determine recovery, the peak area of an extracted sample is compared to the peak area of a post-extraction spiked sample (where the analyte is added to the blank matrix extract after the extraction process). This experiment is performed at low, medium, and high concentrations. A consistent and reproducible recovery is more critical than a high recovery.

Table 3: Illustrative Extraction Recovery Data for Bromo-dragonfly from Whole Blood This table is an illustrative example based on typical validation requirements, as specific published data for Bromo-dragonfly is limited.

| QC Level | Concentration (ng/mL) | Mean Peak Area (Extracted) | Mean Peak Area (Post-Spiked) | Mean Recovery (%) |

| Low | 1.5 | 54,320 | 65,100 | 83.4 |

| Medium | 7.5 | 271,500 | 319,800 | 84.9 |

| High | 15.0 | 539,800 | 628,400 | 85.9 |

Stability Evaluation of Analytical Samples

Evaluating the stability of Bromo-dragonfly in biological samples is crucial to ensure that the measured concentration accurately reflects the concentration at the time of collection. Stability is assessed under various conditions that mimic sample handling and storage, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at low temperatures (e.g., -20°C or -80°C). cdc.gov

For each stability test, QC samples at low and high concentrations are analyzed, and the results are compared to the nominal concentrations. The analyte is considered stable if the mean measured concentration is within ±15% of the nominal value.

Freeze-Thaw Stability: This test evaluates the impact of samples being frozen and thawed multiple times. Samples are subjected to several (e.g., three) freeze-thaw cycles before analysis.

Bench-Top Stability: This assesses the stability of the analyte in the matrix at room temperature for a period that reflects the typical sample preparation time.

Long-Term Stability: QC samples are stored at a specified low temperature and analyzed after extended periods (e.g., 30, 60, 90 days) to establish allowable storage durations.

Table 4: Illustrative Stability Evaluation of Bromo-dragonfly in Whole Blood This table is an illustrative example based on typical validation requirements, as specific published data for Bromo-dragonfly is limited.

| Stability Condition | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |

| 3 Freeze-Thaw Cycles | Low | 1.5 | 1.45 | 96.7 |

| High | 15.0 | 14.7 | 98.0 | |

| 24h at Room Temp. | Low | 1.5 | 1.41 | 94.0 |

| High | 15.0 | 15.2 | 101.3 | |

| 90 Days at -20°C | Low | 1.5 | 1.39 | 92.7 |

| High | 15.0 | 14.5 | 96.7 |

Addressing Cross-Reactivity Challenges in Immunoassays for Bromo-dragonfly, (+/-)- Detection

Immunoassays are widely used as initial screening tools in toxicology due to their speed and automation capabilities. However, their utility for detecting novel psychoactive substances like Bromo-dragonfly is severely limited by issues of cross-reactivity. oup.com Cross-reactivity is the ability of an antibody to bind to compounds other than the one it was designed to detect. oup.com

Commercial immunoassays are typically targeted toward common drugs of abuse like amphetamine, methamphetamine, or MDMA. Bromo-dragonfly is a phenethylamine (B48288) derivative, but its complex benzodifuran ring structure is significantly different from these target analytes. Studies evaluating commercial enzyme-linked immunosorbent assays (ELISAs) for various psychedelic phenethylamines have consistently shown very low to negligible cross-reactivity. ojp.gov For instance, research on the 2C and DO series of designer drugs, which are structurally related to Bromo-dragonfly, demonstrated cross-reactivity of less than 0.4 percent with multiple amphetamine and MDMA immunoassays. ojp.gov

This lack of cross-reactivity means that even at high concentrations, Bromo-dragonfly is unlikely to produce a positive result on a standard immunoassay screen. Consequently, laboratories relying solely on immunoassays for initial drug screening may fail to detect the presence of this potent substance, leading to a false-negative result. ojp.gov This highlights a significant challenge in clinical and forensic settings and underscores the necessity of employing more comprehensive, broad-spectrum chromatographic techniques, such as GC-MS or LC-MS/MS, for the reliable detection of Bromo-dragonfly and other emerging designer drugs. nih.govnih.gov

Computational Chemistry and Molecular Modeling Applications in Bromo Dragonfly, +/ Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Bromo-dragonfly, docking simulations are primarily used to understand its interaction with serotonin (B10506) receptors, especially the 5-HT2A subtype, which is central to its hallucinogenic effects.

Molecular docking simulations have been instrumental in elucidating the binding mode of hallucinogenic phenethylamines, including by extension Bromo-dragonfly, within the 5-HT2A receptor. Although a crystal structure of Bromo-dragonfly bound to the 5-HT2A receptor is not available, homology models of the receptor are often used for these simulations researchgate.net. These models are typically built using the crystal structures of related G-protein coupled receptors (GPCRs) as templates.

Docking studies suggest that the protonated amine of phenethylamine (B48288) derivatives forms a crucial salt bridge with a conserved aspartate residue (Asp155) in the third transmembrane helix (TM3) of the 5-HT2A receptor. The aromatic portion of the molecule, in the case of Bromo-dragonfly the benzodifuran ring system, is predicted to occupy a hydrophobic pocket formed by aromatic and aliphatic residues within the transmembrane helices. The specific orientation of the benzodifuran "wings" is thought to be a key determinant of the compound's high affinity and potency heffter.org.

Key amino acid residues within the 5-HT2A receptor that are predicted to interact with phenethylamine-like ligands include:

Aspartate (Asp155) in TM3: Forms an ionic interaction with the protonated amine group.

Serine (Ser159) in TM3: May form a hydrogen bond with the amine group.

Phenylalanine (Phe234, Phe243) in TM5: Contributes to a hydrophobic pocket.

Tryptophan (Trp336) in TM6: Engages in aromatic interactions.

Phenylalanine (Phe339, Phe340) in TM6: Important for the binding of N-benzyl phenethylamines and likely contribute to the binding of Bromo-dragonfly acs.org.

Valine (Val156) in TM3: Appears to be a common interaction point for various hallucinogens researchgate.net.

The stability of the Bromo-dragonfly-5-HT2A receptor complex is maintained by a network of intermolecular interactions. Molecular docking simulations allow for a detailed analysis of these forces:

Hydrogen Bonding: The primary hydrogen bond is expected between the protonated amine of Bromo-dragonfly and the carboxylate group of Asp155. Additional hydrogen bonds with residues like Ser159 may also contribute to binding affinity.

π-π Stacking: The aromatic benzodifuran core of Bromo-dragonfly is likely to engage in π-π stacking interactions with the aromatic side chains of phenylalanine and tryptophan residues within the binding pocket. These interactions are crucial for the proper orientation and stabilization of the ligand.

Hydrophobic Interactions: The non-polar regions of Bromo-dragonfly, including the methyl group on the propane (B168953) side chain and the furan (B31954) rings, are predicted to form hydrophobic interactions with aliphatic and aromatic residues in the binding site, further enhancing binding affinity.

Halogen Bonding: The bromine atom on the Bromo-dragonfly molecule may participate in halogen bonding, a noncovalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site on the receptor. This could contribute to the compound's high affinity.

Table 1: Predicted Intermolecular Interactions of Bromo-dragonfly with the 5-HT2A Receptor

| Interaction Type | Bromo-dragonfly Moiety | Potential Interacting Residues in 5-HT2A |

| Ionic Interaction/Salt Bridge | Protonated Amine | Asp155 |

| Hydrogen Bonding | Protonated Amine | Ser159 |

| π-π Stacking | Benzodifuran Rings | Phe234, Phe243, Trp336, Phe339, Phe340 |

| Hydrophobic Interactions | Propane Side Chain, Methyl Group | Aliphatic and Aromatic Residues |

| Halogen Bonding | Bromine Atom | Nucleophilic Residues (e.g., Serine, Threonine) |

Molecular Dynamics (MD) Simulations for Binding Stability Analysis

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to assess the stability of the predicted binding pose of Bromo-dragonfly within the 5-HT2A receptor and to explore the conformational changes that may occur upon binding biorxiv.orgplos.org.

In a typical MD simulation, the docked Bromo-dragonfly-5-HT2A receptor complex is placed in a simulated physiological environment, including a lipid bilayer and water molecules. The simulation then calculates the forces between all atoms in the system and uses Newton's laws of motion to predict their movements over a specific period, often on the scale of nanoseconds to microseconds nih.gov.

By analyzing the trajectory of the simulation, researchers can:

Assess Binding Pose Stability: Determine if the initial docked pose is stable or if the ligand undergoes significant conformational changes or even dissociates from the binding site.

Characterize Ligand-Receptor Dynamics: Observe the flexibility of both the ligand and the receptor and identify key dynamic interactions that contribute to binding.

Calculate Binding Free Energies: Employ methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to estimate the binding free energy, which provides a more quantitative measure of binding affinity nih.gov.

MD simulations of other ligands with the 5-HT2A receptor have revealed the importance of specific conformational changes in the receptor upon agonist binding, which are crucial for receptor activation and downstream signaling mdpi.com. Similar studies on Bromo-dragonfly would provide valuable insights into its potent and long-lasting effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For Bromo-dragonfly and related phenethylamines, QSAR studies aim to predict their hallucinogenic potency based on their molecular properties researchgate.net.

In QSAR modeling, the chemical structure of each compound is represented by a set of numerical values known as molecular descriptors. These descriptors can be categorized as:

Constitutional Descriptors: Based on the molecular formula (e.g., molecular weight, number of atoms).

Topological Descriptors: Describe the connectivity of atoms in the molecule.

Geometrical Descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic Descriptors: Related to the electronic properties of the molecule (e.g., partial charges, dipole moment).

Hydrophobic Descriptors: Quantify the hydrophobicity of the molecule (e.g., logP).

A statistical model, such as multiple linear regression or partial least squares, is then developed to correlate these descriptors with the biological activity (e.g., receptor binding affinity or in vivo potency) of a training set of compounds. This model can then be used to predict the activity of new, untested compounds. For hallucinogenic phenylalkylamines, QSAR studies have shown that electronic and steric factors play a significant role in their activity researchgate.net.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Phenethylamines

| Descriptor Type | Example Descriptor | Relevance to Biological Activity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the ability to donate electrons in interactions. |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule. |

| Hydrophobic | LogP | Describes the partitioning between water and octanol, an indicator of membrane permeability. |

| Topological | Kier & Hall Molecular Connectivity Indices | Encodes information about the size, branching, and cyclicity of the molecule. |

QSAR models can also provide insights into the structural features of Bromo-dragonfly and its analogs that are important for their interaction with the 5-HT2A receptor. For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) generates contour maps that visualize the regions around a molecule where changes in steric and electrostatic properties are predicted to increase or decrease biological activity researchgate.net.

For phenethylamine hallucinogens, CoMFA studies have highlighted the importance of:

Steric Bulk: The size and shape of substituents on the phenyl ring can significantly influence potency. The rigidified benzodifuran structure of Bromo-dragonfly is a prime example of how constraining the conformation can enhance activity heffter.org.

Electrostatic Potential: The distribution of charge on the molecule, particularly around the methoxy-like oxygen atoms in the furan rings and the bromine atom, is crucial for favorable interactions with the receptor.

These computational approaches, from molecular docking and MD simulations to QSAR modeling, provide a powerful framework for understanding the complex pharmacology of Bromo-dragonfly at a molecular level. They not only help to explain its high potency but also serve as valuable tools for the future design of novel compounds with specific activities at serotonin receptors.

Machine Learning Approaches in QSAR Model Development (e.g., Random Forest, MuDRA)

Quantitative Structure-Activity Relationship (QSAR) models are computational models that correlate the chemical structure of compounds with their biological activity. In the context of 5-HT2AR ligands like Bromo-dragonfly, machine learning (ML) algorithms have been instrumental in developing robust QSAR models. These models are built using datasets of molecules with known affinities for the 5-HT2AR. nih.gov

One study developed five different QSAR models to predict the affinity of ligands for the 5-HT2AR, utilizing a dataset of 375 compounds. nih.gov Four of these models were based on machine learning algorithms:

Support Vector Machine (SVM) : This algorithm finds an optimal hyperplane that separates data points into different classes. In QSAR, it can classify compounds as active or inactive, or predict a continuous activity value. nih.gov

k-Nearest Neighbors (kNN) : This method classifies a compound based on the properties of its "k" nearest neighbors in the dataset. nih.gov

Random Forest (RF) : An ensemble learning method that constructs multiple decision trees during training and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. nih.gov This approach is known for its high accuracy and ability to handle large datasets with numerous variables.

Relevance Vector Machine (RVM) : A Bayesian sparse kernel method that provides probabilistic predictions. nih.gov

These ML-based QSAR models have proven to be effective tools for investigating and identifying unclassified molecules that may interact with the 5-HT2AR. rsc.org The use of diverse machine learning approaches allows for a comprehensive analysis and the development of predictive tools to facilitate the identification of new psychoactive substances (NPS). nih.govrsc.org

Table 1: Machine Learning Algorithms Used in 5-HT2AR QSAR Model Development

| Machine Learning Algorithm | Brief Description | Reference |

|---|---|---|

| Support Vector Machine (SVM) | A supervised learning model that uses a hyperplane to separate data into classes. | nih.govnih.gov |

| k-Nearest Neighbors (kNN) | A non-parametric method that classifies a data point based on its neighbors. | nih.gov |

| Random Forest (RF) | An ensemble method that uses multiple decision trees to improve prediction accuracy. | nih.gov |

| Relevance Vector Machine (RVM) | A Bayesian framework for sparse kernel learning that provides probabilistic outputs. | nih.gov |

Validation of QSAR Models

The validation of a QSAR model is a critical step to ensure its reliability and predictive power. researchgate.net Several statistical methods are employed to assess the quality of the developed models. The primary goals of validation are to demonstrate the model's robustness and its ability to make accurate predictions for new, untested compounds. researchgate.netuniroma1.it

Key validation techniques include:

Internal Validation : This is often performed using cross-validation techniques like the leave-one-out (LOO) method. In LOO cross-validation, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds in the training set. The cross-validated correlation coefficient (Q²) is a key metric derived from this process, with a value greater than 0.5 generally considered acceptable. uniroma1.itnih.gov

External Validation : This involves using an external test set of compounds that were not used during the model development. The predictive ability of the model is assessed by how well it predicts the activity of these external compounds. The predictive correlation coefficient (R²pred) is calculated for the test set, with a value greater than 0.6 often considered indicative of a good predictive model. uniroma1.itmdpi.com

Y-Randomization : This test ensures that the model is not a result of a chance correlation. The biological activity data (Y-variable) is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. A valid model should have significantly lower Q² and R² values for the randomized data compared to the original model. uniroma1.it

The statistical significance of the models is further evaluated using parameters like the coefficient of determination (R²), the adjusted R² (R²A), the F-statistic, and the root mean square error (RMSE). nih.govnih.gov

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value | Reference |

|---|---|---|---|

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 | uniroma1.itnih.gov |

| R² (Coefficient of Determination) | Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 | uniroma1.it |

| R²pred (Predictive R² for test set) | Measures the predictive power of the model on an external set of compounds. | > 0.6 | uniroma1.itmdpi.com |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | Lower values are better. | nih.gov |

Application of Field 3D-QSAR Models for 5-HT2AR Ligand Identification

Field-based three-dimensional QSAR (3D-QSAR) is a powerful method that considers the 3D properties of molecules to predict their biological activity. mdpi.com This approach calculates the steric and electrostatic fields surrounding the aligned molecules in a training set and correlates these fields with their known activities. japsonline.com

The process involves:

Molecular Alignment : A crucial step where all molecules in the dataset are superimposed based on a common structural feature or a pharmacophore model.

Field Calculation : For each molecule, steric and electrostatic interaction fields are calculated on a 3D grid. Other fields, such as hydrophobic and hydrogen-bond donor/acceptor fields, can also be included. mdpi.com

Model Generation : Statistical methods, such as Partial Least Squares (PLS) analysis, are used to build a relationship between the calculated field values and the biological activities of the compounds. japsonline.com

The resulting 3D-QSAR models can be visualized as contour maps, which highlight the regions in space where specific properties (e.g., positive or negative charge, bulky groups) are predicted to increase or decrease biological activity. These models serve as a valuable guide for designing new molecules with potentially higher affinity for the 5-HT2AR. mdpi.com Field-based 3D-QSAR models have been successfully employed to identify and classify emerging 5-HT2AR ligands, including new psychoactive substances. rsc.orgrsc.org

Conformational Analysis and Ligand Docking in Receptor Crystal Structures

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com For Bromo-dragonfly and other 5-HT2AR ligands, docking studies provide insights into the specific interactions between the ligand and the amino acid residues in the receptor's binding pocket. rsc.org

Although a crystal structure of Bromo-dragonfly bound to the 5-HT2AR may not be available, homology models of the receptor or crystal structures with co-crystallized ligands like LSD can be used. nih.govnih.gov These studies have identified several key residues within the 5-HT2A receptor that are crucial for ligand binding. researchgate.net

Important interactions that stabilize the ligand-receptor complex include:

Hydrogen Bonds : Specific residues in the binding pocket can act as hydrogen bond donors or acceptors.

Hydrophobic Interactions : Non-polar regions of the ligand interact with hydrophobic residues in the receptor.

π-π Stacking : Aromatic rings in the ligand can interact with aromatic residues of the receptor. researchgate.net

Conformational analysis, often performed in conjunction with molecular dynamics (MD) simulations, helps to understand the dynamic nature of the ligand-receptor interaction and how the binding of a ligand may induce conformational changes in the receptor, leading to its activation. mdpi.comnih.gov These computational approaches are essential for understanding the molecular basis of 5-HT2AR ligand activity and for the rational design of new compounds with specific pharmacological profiles. mdpi.com

Preclinical Pharmacological Investigations of Bromo Dragonfly, +/

In Vitro Studies on Cellular Models of Serotonergic Signaling

Bromo-dragonfly has been a subject of in vitro studies to characterize its interaction with serotonergic receptors. In a study utilizing an AequoZen cell system to screen new psychoactive substances, Bromo-dragonfly demonstrated the highest potency at the 5-HT2A receptor among the tested compounds, with an EC50 value of 0.05 nM. nih.gov This potency was reported to be 400 times greater than that of lysergic acid diethylamide (LSD) in the same assay. nih.gov Further research has indicated that Bromo-dragonfly is a very potent ligand for the cloned human 5-HT2A and 5-HT2C receptors. semanticscholar.org The compound also interacts with the 5-HT2B receptor, although its affinity for this subtype is lower than for the 5-HT2A receptor. semanticscholar.org The R-enantiomer of Bromo-dragonfly has been shown to exhibit greater potency and a higher affinity for the 5-HT2A receptor compared to the S-enantiomer. semanticscholar.orgomicsonline.org

Table 1: In Vitro Potency at the 5-HT2A Receptor

| Compound | EC50 (nM) | Potency Relative to LSD |

|---|---|---|

| Bromo-dragonfly | 0.05 | 400x |

| LSD | ~20 | 1x |

Data sourced from an AequoZen cell system assay. nih.gov

Behavioral Assays in Animal Models for Serotonergic Activity

Behavioral studies in animal models, particularly rodents, are crucial for understanding the in vivo effects of psychoactive compounds. The head-twitch response (HTR) in mice is a widely used behavioral proxy to assess the hallucinogenic potential of substances. nih.govljmu.ac.uknih.gov This response is a rapid, paroxysmal head rotation that is reliably induced by serotonergic hallucinogens through the activation of 5-HT2A receptors. nih.govnih.gov

Head-Twitch Response (HTR) in Mice as an Indicator of Hallucinogenic Activity

The head-twitch response is considered a reliable behavioral model because it can effectively distinguish between hallucinogenic and non-hallucinogenic 5-HT2A receptor agonists. nih.govljmu.ac.uknih.gov Studies have consistently demonstrated that serotonergic hallucinogens from various structural classes, including phenylalkylamines like Bromo-dragonfly, induce the HTR in rodents. nih.govljmu.ac.uk The potency of a compound in inducing the HTR in mice shows a strong positive correlation with its reported hallucinogenic potency in humans, supporting the translational relevance of this preclinical model. ljmu.ac.uknih.govblossomanalysis.comresearchgate.net Bromo-dragonfly, also referred to in literature as DOB-DFLY, has been shown to be active in the HTR assay. nih.govnih.gov

Potency Comparisons in Behavioral Assays

In HTR studies using C57BL/6J mice, Bromo-dragonfly (DOB-DFLY) has been shown to be a highly potent compound. nih.govnih.gov Its potency, measured by the dose required to induce a half-maximal response (ED50), was significantly higher than its non-rigid analogue, 4-bromo-2,5-dimethoxyamphetamine (DOB). nih.govnih.govljmu.ac.uk Specifically, Bromo-dragonfly had an ED50 of 0.20 µmol/kg, whereas DOB had an ED50 of 0.75 µmol/kg. nih.govnih.govljmu.ac.uk